Purin-2-ol, 6-dimethylamino-

Description

While specific research on Purin-2-ol, 6-dimethylamino- is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable research probe. The following sections will build a framework for its study based on the well-established principles of purine (B94841) chemistry and the diverse applications of related derivatives.

The journey into the world of purines began with the isolation of uric acid from kidney stones in 1776. wikipedia.orgbritannica.com This discovery paved the way for the synthesis of purine itself by Emil Fischer in 1898. wikipedia.org Purines, a class of nitrogen-containing heterocyclic aromatic organic compounds, are fundamental to life. wikipedia.orgrsc.org They are integral components of nucleic acids (DNA and RNA), energy carriers like adenosine (B11128) triphosphate (ATP), and signaling molecules. researchgate.netmdpi.comnih.gov

The recognition of their central role in biological processes sparked immense interest in synthesizing and studying purine derivatives. upol.cz This exploration has led to the development of a vast array of purine analogs that have become indispensable in chemical biology research. These synthetic derivatives are designed to mimic, antagonize, or otherwise interact with the cellular machinery that recognizes natural purines, thereby allowing researchers to dissect intricate biological pathways.

Purine derivatives are powerful tools in modern biological research due to their ability to modulate the function of a wide range of biological targets. nih.gov Their structural similarity to endogenous purines allows them to interact with enzymes, receptors, and even nucleic acids, leading to a variety of biological activities. researchgate.net For instance, many purine analogs act as inhibitors of protein kinases, a family of enzymes that play crucial roles in cell signaling and are often dysregulated in diseases like cancer. chemsrc.com

Furthermore, the versatility of the purine scaffold allows for extensive chemical modification, enabling the creation of highly specific and potent research probes. rsc.org By altering substituents on the purine ring, researchers can fine-tune the molecule's properties to target specific proteins or pathways. This has led to the development of purine-based compounds with a wide range of applications, including their use as anticancer, antiviral, and anti-inflammatory agents in preclinical studies. nih.gov The ability to introduce fluorescent tags or other reporter groups onto the purine structure also makes them valuable for imaging and tracking biological processes in living cells. nih.gov

Given the limited direct research on Purin-2-ol, 6-dimethylamino-, a conceptual framework for its investigation can be constructed based on the known properties of structurally related compounds, such as 6-(dimethylamino)purine (6-DMAP). 6-DMAP is known to be an inhibitor of serine/threonine protein kinases and has been used to study cell cycle progression and apoptosis. chemsrc.comselleckchem.commedchemexpress.com

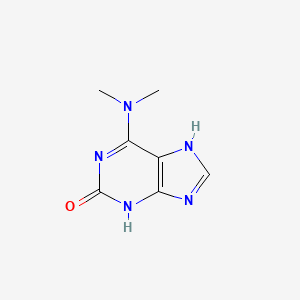

The structure of Purin-2-ol, 6-dimethylamino- features a hydroxyl group at the 2-position and a dimethylamino group at the 6-position of the purine ring. These functional groups offer opportunities for specific interactions with biological targets. The dimethylamino group, for example, is a feature shared with 6-DMAP. nih.gov The hydroxyl group at the 2-position could potentially engage in hydrogen bonding interactions within a protein's active site, contributing to its binding affinity and selectivity.

A systematic investigation of Purin-2-ol, 6-dimethylamino- would likely involve its synthesis, followed by a battery of in vitro and cell-based assays to determine its biological activity. Initial screening against a panel of kinases would be a logical starting point, given the prevalence of kinase inhibition among purine derivatives. Further studies could explore its effects on cell proliferation, cell cycle, and apoptosis in various cell lines. The development of fluorescently labeled versions of Purin-2-ol, 6-dimethylamino- could also enable its use as a probe for live-cell imaging, allowing for the visualization of its subcellular localization and interaction with target proteins.

Below is a table summarizing the key chemical information for Purin-2-ol, 6-dimethylamino-.

| Property | Value |

| IUPAC Name | 6-(dimethylamino)-7H-purin-2-ol |

| Molecular Formula | C7H9N5O |

| Molecular Weight | 179.179 g/mol |

| InChI Key | XMSMHKMPBNTBOD-UHFFFAOYSA-N |

Structure

3D Structure

Properties

CAS No. |

24391-36-4 |

|---|---|

Molecular Formula |

C7H9N5O |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

6-(dimethylamino)-3,7-dihydropurin-2-one |

InChI |

InChI=1S/C7H9N5O/c1-12(2)6-4-5(9-3-8-4)10-7(13)11-6/h3H,1-2H3,(H2,8,9,10,11,13) |

InChI Key |

OTMUNAGWUBKJPP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=O)NC2=C1NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Purin 2 Ol, 6 Dimethylamino

Diverse Synthetic Routes for Purin-2-ol, 6-dimethylamino- Elaboration

The elaboration of "Purin-2-ol, 6-dimethylamino-" can be approached through various synthetic pathways, often starting from readily available purine (B94841) precursors. A common strategy involves the sequential modification of a purine core. For instance, a synthetic route could begin with a 6-chloropurine (B14466) derivative. The chloro group at the 6-position is a versatile handle for nucleophilic substitution, allowing for the introduction of the dimethylamino group. Subsequent manipulation at the 2-position can then install the hydroxyl group.

One documented approach involves the reaction of 6-dimethylaminopurine (B21663) with an appropriate reagent to introduce the hydroxyl group at the 2-position. For example, the cleavage of a precursor like puromycin (B1679871) with alcoholic hydrogen chloride can yield 6-dimethylaminopurine dihydrochloride, which can then be further modified. researchgate.net Another method involves the use of protecting groups to selectively functionalize the desired positions on the purine ring. For instance, starting with a 2-trimethylsilyl (TMS)-6-chloropurine derivative allows for regioselective reactions. acs.orgnih.govfigshare.com

The synthesis of related analogues, such as 6-dimethylamino-9-(3'-amino-3'-deoxy-β-D-arabinofuranosyl)-purine, highlights a stereochemically controlled sequence starting from D-xylose. acs.orgacs.org This multi-step synthesis underscores the complexity and precision required to build specific purine derivatives. The choice of synthetic route often depends on the desired final structure and the availability of starting materials. cognitoedu.orgassets-servd.host

Regioselective Functionalization Strategies of the Purine Scaffold

The ability to selectively modify specific positions on the purine ring is crucial for developing new analogues with desired biological activities. The purine scaffold offers multiple sites for functionalization, primarily at the C2, C6, C8, N7, and N9 positions. rsc.org

A powerful strategy for regioselective functionalization involves the use of organometallic intermediates. acs.orgnih.govfigshare.com For example, starting with a 6-chloro-2-TMS-purine derivative, a successive functionalization at positions 8, 6, and 2 can be achieved using zinc and magnesium intermediates. acs.orgnih.govfigshare.com These reactions, such as direct zincation with TMPZnCl·LiCl or an I/Mg exchange with iPrMgCl, allow for precise control over where new chemical groups are introduced. acs.orgnih.govfigshare.com

Another approach to regioselectivity is through the strategic use of protecting groups. By blocking certain reactive sites on the purine ring, other positions become available for modification. For instance, a methoxymethyl (MOM) group can be used to protect the N9 position of a 6-chloro-2-TMS-purine derivative, enabling the full functionalization of the purine scaffold. uni-muenchen.de The inherent reactivity of different positions on the purine ring also plays a role. For example, the C6 position is often more susceptible to nucleophilic attack than other positions, a property that is frequently exploited in synthesis.

Design and Synthesis of Purin-2-ol, 6-dimethylamino- Analogues and Derivatives

The design and synthesis of analogues of "Purin-2-ol, 6-dimethylamino-" are driven by the goal of exploring and optimizing biological activity. This involves systematically altering the structure of the parent compound and evaluating the effects of these changes.

A variety of analogues have been synthesized by modifying different parts of the purine scaffold. For instance, substitutions at the 2-position of 6-mercaptopurine (B1684380), a related purine, with groups like methyl, chloro, hydroxyl, or sulfhydryl have been investigated. aacrjournals.org Similarly, the synthesis of 6-modified purine riboside analogues has been undertaken to explore their ability to activate the human Stimulator of Interferon Genes (hSTING). nih.gov

The synthesis of these analogues often requires multi-step procedures. For example, the preparation of 2-amino-6-methylpurine derivatives involves steps like benzylation, palladium-catalyzed methylation, and subsequent hydrogenolysis. acs.org The synthesis of pyrrolo[2,3-d]pyrimidine-derived inhibitors, which are structurally related to purines, also demonstrates the extensive chemical efforts involved in creating novel analogues. acs.org These synthetic endeavors provide a library of compounds for biological screening and help in understanding the structural requirements for a particular activity.

Table 1: Examples of Synthesized Purine Analogues and Their Synthetic Approaches

| Compound/Analogue Class | Synthetic Approach Highlights | Reference(s) |

| 6-Mercaptopurine Derivatives | Substitution at the 2-position with various functional groups. | aacrjournals.org |

| 6-Modified Purine Ribosides | Synthesis of 6-O-alkyl nucleoside analogues. | nih.gov |

| 2-Amino-6-methylpurine Derivatives | Multi-step synthesis involving benzylation, methylation, and hydrogenolysis. | acs.org |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Structure-guided elaboration from fragment start points. | acs.org |

| 6-Dimethylamino-9-(3'-amino-3'-deoxy-β-D-arabinofuranosyl)-purine | Stereochemically controlled synthesis from D-xylose. | acs.orgacs.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Purine Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. creative-biolabs.comoncodesign-services.com These methodologies are widely applied to purine analogues to guide the design of more potent and selective compounds. aacrjournals.orgaacrjournals.org

SAR studies involve systematically modifying a molecule's structure and observing the resulting changes in biological activity. oncodesign-services.com For purine analogues, this could involve altering substituents at various positions of the purine ring or modifying an attached sugar moiety. aacrjournals.orgnih.gov The goal is to identify which chemical features are crucial for the desired biological effect. creative-biolabs.com For example, studies on 6-mercaptopurine and its derivatives have helped to determine the structural requirements for their antitumor activity. aacrjournals.org

QSAR takes this a step further by developing mathematical models that quantitatively correlate the physicochemical properties of a series of compounds with their biological activities. creative-biolabs.comajrconline.org These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com For purine analogues, QSAR models can be built using various molecular descriptors that capture properties like hydrophobicity, electronic effects, and steric bulk. nih.gov These models provide valuable insights into the key structural determinants of activity and can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. oncodesign-services.com

Molecular and Cellular Biological Activity Mechanisms of Purin 2 Ol, 6 Dimethylamino and Its Analogues Excluding Human Derived Data

Investigation of Molecular Target Interactions and Ligand Binding

The interactions of Purin-2-ol, 6-dimethylamino- (also known as 6-dimethylaminopurine (B21663) or 6-DMAP) and its analogues with various molecular targets have been a subject of significant research, particularly in non-human biological systems. These studies have shed light on the compound's binding mechanisms and its effects on the function of key cellular components.

6-Dimethylaminopurine (6-DMAP) is recognized as a non-selective inhibitor of protein kinases. caymanchem.com It was initially identified as a purine-based kinase inhibitor during a search for compounds that could block starfish oocyte maturation. pensoft.net This inhibitory action is central to its biological effects, influencing a variety of cellular processes.

The kinetics of enzyme inhibition by 6-DMAP and its analogues often follow a competitive model, where the inhibitor vies with ATP for the binding site on the kinase. nih.gov However, the specific kinetics can vary depending on the enzyme and the analogue. For instance, studies on protein arginine methyltransferase 6 (PRMT6) have shown a rapid equilibrium random mechanism, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The degree of inhibition is dependent on the relative concentrations of the substrate and the inhibitor. bgc.ac.in

Some inhibitors exhibit slow-binding kinetics, where the equilibrium between the enzyme and inhibitor is reached over a longer period. ibmc.msk.ru This characteristic can lead to a prolonged duration of action. ibmc.msk.ru The study of inhibition kinetics is crucial for understanding the mechanism of action and for the development of more specific and potent inhibitors. nih.govresearchgate.net

Table 1: Enzymatic Inhibition by 6-DMAP and Analogues

| Compound/Analogue | Target Enzyme(s) | Inhibition Type | Key Findings |

| 6-Dimethylaminopurine (6-DMAP) | Protein Kinases, Cyclin-Dependent Kinases (CDKs) | Non-selective, Competitive | Potent inhibitor of mitosis in sea urchin embryos. pensoft.net |

| Olomoucine (B1683950) | CDKs, MAPK | Competitive | Showed specificity for certain kinases over others. pensoft.net |

| 6-Alkoxypurines | Nek2, CDK2 | Competitive | Modifications can alter selectivity between Nek2 and CDK2. nih.govoncotarget.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | Leucine-Rich Repeat Kinase 2 (LRRK2) | Not specified | Designed as selective LRRK2 inhibitors. acs.org |

The interaction of purine (B94841) analogues extends to various receptors, modulating their activity. While specific receptor binding profiles for 6-DMAP are not extensively detailed in the provided context, the broader class of purine derivatives has been shown to interact with receptors such as adenosine (B11128) receptors. For example, certain fluorinated purine dione (B5365651) derivatives have demonstrated high affinity for the adenosine A2B receptor. researchgate.net

The modulatory effects can be either agonistic or antagonistic. In some cases, these compounds can act as allosteric modulators, binding to a site on the receptor distinct from the primary ligand binding site and altering the receptor's response to its natural ligand. researchgate.net For instance, the endocannabinoid 2-arachidonylglycerol has been shown to be a negative allosteric modulator of the human A3 adenosine receptor, decreasing the potency of agonists. researchgate.net

In vitro assays, such as radioligand binding assays, are instrumental in characterizing these interactions. acs.org These assays measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand. acs.org Such studies are essential for understanding the structure-activity relationships and for the rational design of new receptor-targeted compounds. acs.org

Purine analogues, including derivatives of 6-DMAP, have been shown to interact with nucleic acids. These interactions can perturb the structure and function of DNA and RNA. For example, certain 2-amino-6-N,N-dimethylaminopurine derivatives have shown favorable interactions with G-quadruplex DNA structures, which are found in telomeres and promoter regions of genes. ulisboa.pt

The binding of these small molecules to nucleic acids can interfere with crucial cellular processes such as DNA replication and transcription. scispace.com The mode of interaction can vary, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. ulisboa.pt These interactions are influenced by the chemical structure of the purine analogue, with specific substituents playing a key role in the binding affinity and specificity. ulisboa.pt Model systems, including in vitro assays with purified nucleic acids and cellular models, are used to study these perturbations. scispace.com

Modulation of Intracellular Signaling Pathways

6-DMAP and its analogues exert significant influence on intracellular signaling pathways, primarily through their effects on protein kinases and phosphodiesterases. These actions can lead to widespread changes in cellular function.

As a broad-spectrum protein kinase inhibitor, 6-DMAP affects the activity of numerous kinases, leading to downstream effects on signaling cascades. caymanchem.comselleckchem.com It is known to inhibit serine/threonine kinases, which play critical roles in cell cycle control, signal transduction, and apoptosis. selleckchem.comacs.org

A key group of enzymes inhibited by 6-DMAP and its analogues are the Cyclin-Dependent Kinases (CDKs). pensoft.net CDKs are essential for the progression of the cell cycle, and their inhibition can lead to cell cycle arrest. tum.de For example, 6-DMAP blocks starfish oocyte maturation by inhibiting a relevant protein kinase activity, which was later identified as a CDK. pensoft.net Analogues of 6-DMAP, such as olomoucine and roscovitine, were developed as more specific CDK inhibitors. pensoft.net

The compound and its derivatives have also been shown to modulate the activity of other important kinases:

Nek2: A kinase involved in centrosome separation during mitosis. nih.govoncotarget.com Structure-guided design has led to the development of purine-based probes with selectivity for Nek2. nih.govoncotarget.com

Akt: A key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. mdpi.com

MAPK (Mitogen-Activated Protein Kinase): 6-DMAP enhances the inactivation of MAPK in mouse oocytes. caymanchem.com

The modulation of these kinases by 6-DMAP and its analogues can have profound effects on cellular processes, including cell division, survival, and differentiation. pensoft.netnih.govsemanticscholar.org

Table 2: Modulation of Protein Kinase Activity by 6-DMAP and Analogues

| Kinase | Effect of 6-DMAP/Analogue | Cellular Process Affected |

| Cyclin-Dependent Kinases (CDKs) | Inhibition | Cell Cycle Progression, Oocyte Maturation pensoft.net |

| Nek2 | Inhibition | Centrosome Separation, Mitosis nih.govoncotarget.com |

| Akt | Modulation | Cell Survival, Proliferation mdpi.com |

| MAPK | Enhanced Inactivation | Oocyte Activation caymanchem.com |

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are important second messengers in many signaling pathways. nih.govwikipedia.org By inhibiting PDEs, the intracellular levels of these second messengers increase, leading to the activation of downstream signaling cascades. mdpi.com

While the direct inhibition of phosphodiesterases by 6-DMAP is not as well-documented as its effects on kinases, the broader class of purine-based compounds includes many potent PDE inhibitors. frontiersin.org For example, theophylline, a methylated xanthine (B1682287) (a purine derivative), is a non-selective PDE inhibitor. frontiersin.orgopenrespiratorymedicinejournal.com

The inhibition of specific PDE isoforms can have distinct cellular effects. For instance, PDE4 is a major cAMP-metabolizing enzyme in inflammatory and immune cells, and its inhibition has anti-inflammatory effects. mdpi.comwikipedia.org PDE3 inhibition, on the other hand, is associated with bronchodilation. openrespiratorymedicinejournal.com The development of selective PDE inhibitors is an active area of research for the treatment of various diseases. frontiersin.org The potential for purine analogues to act as PDE inhibitors highlights another mechanism through which they can regulate cellular function. frontiersin.org

Interventions in Nucleotide Metabolism Pathways

The compound 6-dimethylaminopurine (6-DMAP), a purine analogue, primarily exerts its influence on cellular processes through the inhibition of protein kinases rather than direct intervention in nucleotide metabolism pathways. Studies on related analogues, such as 6-dimethylaminopurine arabinoside, have shown they are not significantly phosphorylated by key enzymes of the purine salvage pathway, such as adenosine kinase or 2'-deoxycytidine (B1670253) kinase. nih.govasm.org Furthermore, these analogues have demonstrated resistance to deamination by adenosine deaminase, a crucial enzyme in purine degradation. nih.govasm.org This resistance to common metabolic enzymes suggests that the compound is not processed as a typical nucleoside precursor for incorporation into DNA or RNA. google.com

Instead, the observed effects of 6-DMAP on DNA synthesis are attributed to its potent activity as a protein kinase inhibitor. nih.gov In marine invertebrate oocytes, 6-DMAP induces continuous DNA synthesis in meiotic cells and a single round of replication in mitotic cells by overcoming the normal inhibitory controls of replication, a process dependent on protein phosphorylation. nih.gov This effect is associated with the re-phosphorylation of the p34cdc2 homolog, a key catalytic subunit of the M-phase promoting factor (MPF). nih.gov The compound has been shown to block DNA synthesis in activated mammalian oocytes, further indicating its role in modulating cell cycle control checkpoints that govern DNA replication rather than acting as a substrate or direct inhibitor of nucleotide synthesis enzymes. google.com

Cellular Responses and Phenotypes in In Vitro Model Systems (Non-Human Cell Lines)

In various non-human in vitro models, 6-dimethylaminopurine demonstrates significant effects on cell proliferation and apoptosis, largely through its function as a serine-threonine protein kinase inhibitor. google.com

In lymphoma cell models, 6-DMAP is a potent inducer of apoptosis. google.comalljournals.cn This process is characterized by the downregulation of genes associated with cell proliferation and cell cycle progression. google.com The induction of apoptosis is a key mechanism of its cytotoxic activity observed in these research models.

The compound's influence on the cell cycle is also evident in studies on marine invertebrate embryos. In sea urchin embryos, 6-DMAP treatment can shorten the duration of the M phase of the cell cycle. ambeed.com It drives most cells into an interphasic state, highlighting its role in disrupting normal cell cycle progression. nih.gov

In the context of reproductive biology, 6-DMAP is widely used for the artificial activation of oocytes from various mammalian species, including mice, sheep, and canines. researchgate.netsigmaaldrich.com This activation initiates embryonic development, a highly regulated form of cell proliferation. By inhibiting protein kinases, 6-DMAP can overcome meiotic arrest and stimulate the cell to enter the first mitotic cell cycle. sigmaaldrich.comresearchgate.net However, research in rodent models has also indicated that 6-DMAP can be mutagenic and genotoxic when administered in vivo, leading to alterations in DNA, an increased rate of malformations, and reduced embryonic viability. beilstein-journals.org

Table 1: Effects of 6-dimethylaminopurine on Cell Proliferation and Viability in Non-Human Models

| Model System | Observed Effect | Mechanism/Pathway |

|---|---|---|

| Lymphoma Cells | Induces apoptosis; Downregulates proliferation-related genes. google.com | Inhibition of protein kinases. google.com |

| Marine Invertebrate Embryos (e.g., Sea Urchin) | Drives cells into interphase; Shortens M-phase duration. nih.govambeed.com | Overcomes inhibitory control of replication via protein kinase inhibition. nih.gov |

| Mammalian Oocytes (Mouse, Sheep, Bovine, Canine) | Induces oocyte activation and pronuclear formation; Blocks DNA synthesis. google.comresearchgate.netsigmaaldrich.com | Inhibition of protein kinases like MPF and MAPK. nih.govresearchgate.net |

| Rodent (in vivo) | Mutagenic and genotoxic; Reduced embryonic viability. beilstein-journals.org | Induces DNA alterations and congenital malformations. beilstein-journals.org |

Treatment of non-human cells with 6-dimethylaminopurine leads to significant alterations at the gene expression and proteomic levels, primarily stemming from its activity as a protein kinase inhibitor.

Gene Expression: In lymphoma cell models, 6-DMAP induces a significant downregulation of genes critical for cell proliferation and progression of the cell cycle. google.com Specific genes identified as being downregulated include proliferating cell nuclear antigen (PCNA), insulin-derived gene 1, and serine protease inhibitor 2. google.com This widespread downregulation of genes involved in cell growth contributes to its observed pro-apoptotic effects.

Proteomic Alterations: The most prominent proteomic alteration caused by 6-DMAP is the change in the phosphorylation state of various proteins. As a kinase inhibitor, it leads to the dephosphorylation of key cellular regulators. researchgate.net In sea urchin embryos, treatment with 6-DMAP enhances the dephosphorylation of a putative intermediate filament protein (p117) during the breakdown of the mitotic apparatus. ambeed.com It also affects the phosphorylation of the p34cdc2 homolog, a central regulator of the cell cycle. nih.gov Similarly, in activated mouse oocytes, 6-DMAP inhibits the phosphorylation of newly synthesized proteins and accelerates the dephosphorylation of others, which is correlated with an accelerated transition to interphase. researchgate.net

A proteomic analysis of porcine oocytes activated with a chemical cocktail including 6-DMAP revealed a differential expression of various proteins. Specifically, oocytes with better developmental competence showed an increased variability of proteins involved in crucial cellular processes such as transcription regulation, proteosynthesis, and protein folding, suggesting that 6-DMAP treatment influences a broad range of protein expression profiles essential for early embryonic development.

Table 2: Gene Expression and Proteomic Changes Induced by 6-dimethylaminopurine in Non-Human Cellular Systems

| Cellular System | Type of Change | Specific Molecules/Processes Affected |

|---|---|---|

| Lymphoma Cells | Gene Expression | Downregulation of Proliferating Cell Nuclear Antigen (PCNA), Insulin-derived gene 1, Serine protease inhibitor 2. google.com |

| Sea Urchin Embryos | Proteomic (Phosphorylation) | Decreased phosphorylation of putative intermediate filament protein p117; Altered phosphorylation of p34cdc2 homolog. nih.govambeed.com |

| Mouse Oocytes | Proteomic (Phosphorylation) | Inhibition of new protein phosphorylation; Accelerated dephosphorylation of existing proteins. researchgate.net |

| Porcine Oocytes | Proteomic (Expression) | Increased variability of proteins involved in transcription regulation, proteosynthesis, and protein folding. |

Evidence from non-human cellular models indicates that 6-dimethylaminopurine possesses immunomodulatory and anti-inflammatory properties, primarily through the inhibition of key signaling kinases involved in inflammatory responses.

Studies using murine macrophage-like cell lines (RAW264.7) have shown that 6-DMAP can inhibit the production of pro-inflammatory mediators. Following stimulation with lipopolysaccharide (LPS), a potent immune activator, 6-DMAP was found to inhibit the production of nitric oxide (NO) and the cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests a direct suppressive effect on inflammatory pathways in immune cells.

The mechanism for this suppression involves the inhibition of critical inflammatory signaling cascades. 6-DMAP is known to inhibit the c-Jun N-terminal kinase (JNK) pathway, which is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling family. The JNK pathway is a key mediator of TNF receptor signaling. Furthermore, 6-DMAP has been reported to inhibit the TNF-α-mediated upregulation of Intercellular Adhesion Molecule 1 (ICAM-1) and to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation. In a rat model of testicular injury, pre-treatment with 6-DMAP was shown to affect the tissue response to a chemical insult, further implicating its role in modulating pathways related to cellular stress and inflammation.

Table 3: Immunomodulatory and Inflammatory Pathway Effects of 6-dimethylaminopurine in Non-Human Cellular Models

| Model System | Observed Effect | Pathway/Mediator Inhibited |

|---|---|---|

| Murine Macrophage-like Cells (RAW264.7) | Inhibition of LPS-induced production of NO, IL-6, and TNF-α. | General inflammatory cytokine production. |

| Various Cellular Models | Inhibition of JNK/SAPK activation. | c-Jun N-terminal Kinase (JNK) pathway. |

| Various Cellular Models | Inhibition of TNF-α-induced ICAM-1 upregulation. | Tumor Necrosis Factor-alpha (TNF-α) signaling. |

| Various Cellular Models | Inhibition of NF-κB signaling. | Nuclear Factor-kappa B (NF-κB) pathway. |

Preclinical Biological System Studies of Purin 2 Ol, 6 Dimethylamino Animal Models Only

Pharmacokinetic and Metabolic Disposition Studies in Animal Models (Excluding Human)

The pharmacokinetic profile and metabolic fate of Purin-2-ol, 6-dimethylamino- in non-human organisms have not been detailed in the available scientific literature.

Data on the absorption, distribution, and excretion (ADE) of Purin-2-ol, 6-dimethylamino- in any preclinical animal species is not available in published research. Therefore, its patterns of uptake and elimination from the body remain uncharacterized.

There are no published studies that investigate the biotransformation pathways of Purin-2-ol, 6-dimethylamino- in animal models. As a result, its metabolites in preclinical species have not been identified.

Analytical and Bioanalytical Methodologies for Purin 2 Ol, 6 Dimethylamino Research

Advanced Chromatographic and Spectroscopic Techniques for Compound Analysis in Research

The characterization and purity assessment of Purin-2-ol, 6-dimethylamino- would necessitate the use of sophisticated chromatographic and spectroscopic methods. These techniques provide detailed information on the compound's structure and purity, which is critical for its use in further research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives. ibna.ronih.gov For Purin-2-ol, 6-dimethylamino-, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient of the organic solvent would be optimized to ensure a sharp peak and good separation from any impurities. Detection would most commonly be performed using a UV detector, as purine structures have strong chromophores that absorb UV light, typically around 260 nm. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Purin-2-ol, 6-dimethylamino-, ¹H NMR and ¹³C NMR would be used to confirm the presence and connectivity of all protons and carbon atoms in the molecule. mdpi.com The chemical shifts, coupling constants, and integration of the proton signals would provide detailed information about the dimethylamino group, the purine ring protons, and the hydroxyl group. ¹³C NMR would further confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. mdpi.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of Purin-2-ol, 6-dimethylamino-. Techniques such as electrospray ionization (ESI) would be suitable for ionizing this polar molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) could further be used to confirm the structure of the purine core and its substituents.

The table below illustrates the typical spectroscopic data that would be expected for Purin-2-ol, 6-dimethylamino-.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the N(CH₃)₂ protons, aromatic purine protons, and potentially the OH proton. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbons of the purine ring and the methyl carbons of the dimethylamino group. |

| HRMS | m/z | A precise mass measurement corresponding to the elemental formula C₇H₉N₅O. |

| UV Spectroscopy | λmax | An absorption maximum characteristic of the substituted purine chromophore, likely around 260-280 nm. |

Quantitative Method Development for Biological Matrices in Preclinical Studies (Non-Human)

To understand the pharmacokinetics of Purin-2-ol, 6-dimethylamino- in preclinical non-human studies, a robust and validated quantitative bioanalytical method is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices like plasma, urine, and tissue homogenates due to its high sensitivity and selectivity. nih.govtandfonline.com

The development of an LC-MS/MS method for Purin-2-ol, 6-dimethylamino- would involve several key steps:

Sample Preparation: The first step is to extract the analyte from the biological matrix. This is crucial to remove proteins and other interfering substances. Common techniques that could be employed include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method would depend on the physicochemical properties of the compound and the required sensitivity.

Chromatographic Separation: Similar to the analytical HPLC method, a reversed-phase column would likely be used. The mobile phase composition and gradient would be optimized to achieve a short run time while ensuring separation from endogenous matrix components that could cause ion suppression or enhancement in the mass spectrometer.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for quantification. nih.gov This involves selecting a specific precursor ion (the molecular ion of Purin-2-ol, 6-dimethylamino-) and a specific product ion (a characteristic fragment ion) to monitor. This highly selective detection minimizes interference from other compounds in the matrix. An internal standard, ideally a stable isotope-labeled version of the analyte, would be used to ensure accuracy and precision.

Method Validation: The developed method would need to be rigorously validated according to regulatory guidelines. This involves assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions.

The following table provides a hypothetical summary of validation parameters for a quantitative LC-MS/MS method for Purin-2-ol, 6-dimethylamino- in rat plasma.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% | 4.1% to 11.2% |

| Lower Limit of Quantification | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | CV ≤ 15% | 9.8% |

Metabolite Profiling and Identification in Biological Samples (Non-Human)

Understanding the metabolic fate of Purin-2-ol, 6-dimethylamino- is a critical component of its preclinical evaluation. Metabolite profiling aims to detect and identify the biotransformation products of the parent drug in biological samples from in vivo (e.g., urine, feces, plasma from rodents) or in vitro (e.g., liver microsomes, hepatocytes) studies.

High-resolution LC-MS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, are powerful tools for metabolite identification. precisionbiospecimens.comnih.gov The general workflow for a metabolite profiling study of Purin-2-ol, 6-dimethylamino- would be as follows:

Sample Analysis: Biological samples from animals dosed with Purin-2-ol, 6-dimethylamino- would be analyzed by LC-HRMS.

Data Processing: The complex data generated would be processed using specialized software to compare the profiles of dosed samples with control (blank) samples to identify potential drug-related metabolites.

Metabolite Identification: The identified potential metabolites would be characterized based on their accurate mass, isotopic pattern, and fragmentation spectra (MS/MS). Common metabolic pathways for purine analogs include oxidation, demethylation, and conjugation (e.g., glucuronidation, sulfation). For Purin-2-ol, 6-dimethylamino-, potential metabolic transformations could include N-demethylation of the dimethylamino group, oxidation of the purine ring, or conjugation at the hydroxyl group.

Structural Confirmation: The proposed structures of the metabolites would ideally be confirmed by synthesizing the suspected metabolite and comparing its chromatographic and mass spectrometric properties with the metabolite observed in the biological sample.

A hypothetical table of potential metabolites for Purin-2-ol, 6-dimethylamino- is presented below.

| Metabolite ID | Proposed Biotransformation | Expected Mass Shift from Parent | Proposed Structure |

| M1 | N-demethylation | -14 Da | Purin-2-ol, 6-methylamino- |

| M2 | N-oxidation | +16 Da | 6-(dimethylamino-N-oxide)purin-2-ol |

| M3 | Ring hydroxylation | +16 Da | Hydroxylated Purin-2-ol, 6-dimethylamino- |

| M4 | Glucuronide conjugation | +176 Da | Purin-2-O-glucuronide, 6-dimethylamino- |

Computational and Theoretical Approaches in Purin 2 Ol, 6 Dimethylamino Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of purine (B94841) derivatives. These calculations provide critical information about molecular geometry, orbital energies, and charge distribution, which collectively govern the molecule's reactivity and interaction capabilities.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, which can be correlated with greater biological activity. For purine analogs, DFT calculations are used to determine these parameters, helping to predict their reactivity and potential as kinase inhibitors.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). researchgate.netwolfram.comdeeporigin.comresearchgate.netmdpi.com For a purine derivative, the MEP map highlights potential sites for non-covalent interactions, such as hydrogen bonding. The nitrogen atoms of the purine ring and the oxygen of the hydroxyl group are typically identified as electron-rich regions, making them key sites for interacting with amino acid residues in a protein's active site. researchgate.netwolfram.comdeeporigin.comresearchgate.netmdpi.com

Table 1: Representative Quantum Chemical Parameters for a Purine Analog

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.50 | Electron-donating capability |

| ELUMO | -1.80 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.70 | Chemical reactivity and stability |

Note: The data presented are representative values for a purine analog calculated using DFT methods and are intended for illustrative purposes.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively applied to purine derivatives to understand their potential as inhibitors of various enzymes, particularly protein kinases like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. mdpi.comnih.govnih.govnih.govresearchgate.netmdpi.comnih.gov

The process involves placing the ligand (e.g., a 6-dimethylaminopurine (B21663) derivative) into the binding site of the target protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding mode and the specific intermolecular interactions that stabilize the complex. For purine-based inhibitors, interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the purine ring are excellent hydrogen bond acceptors, often forming critical interactions with backbone atoms of hinge region residues in kinases (e.g., Leu83 in CDK2). nih.govnih.gov

Hydrophobic Interactions: The aromatic purine ring and other nonpolar substituents can engage in hydrophobic interactions with nonpolar residues in the active site.

Electrostatic Interactions: Charged or polar groups on the ligand can form favorable electrostatic interactions with corresponding residues in the protein.

Docking studies on purine derivatives have successfully identified key residues and interactions necessary for potent inhibition. For instance, in studies with CDK2, the purine scaffold consistently forms hydrogen bonds with the hinge region, mimicking the binding of the natural ligand, ATP. nih.govacs.orgresearchgate.net The substituents at the C2 and C6 positions are crucial for determining selectivity and potency, as they interact with more variable regions of the ATP-binding pocket. acs.orgresearchgate.net

Table 2: Example Docking Results for a Purine Derivative against a Protein Kinase

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| CDK2 | -8.16 | Leu83 | Hydrogen Bond |

| Asp86 | Hydrogen Bond | ||

| EGFR | -7.95 | Met793 | Hydrogen Bond |

| Cys797 | Covalent/Hydrophobic |

Note: This table presents hypothetical yet representative docking results based on published studies of purine derivatives against common kinase targets. researchgate.netnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked pose and understanding the conformational changes that both the ligand and protein may undergo upon binding. nih.govmdpi.comresearchgate.net

Starting from the docked complex, an MD simulation calculates the trajectories of atoms by solving Newton's equations of motion. The simulation provides detailed information on the flexibility of the system and the persistence of key interactions. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, plateauing RMSD curve for both the protein and the ligand suggests that the complex has reached equilibrium and the binding pose is stable. nih.govresearchgate.netgithub.ioresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues or atoms around their average position. researchgate.netgithub.ionih.gov High RMSF values in certain regions of the protein indicate flexibility, while low values in the binding site can signify stable ligand interactions. github.ionih.gov

For purine-based inhibitors, MD simulations can confirm whether the crucial hydrogen bonds identified in docking are maintained throughout the simulation. They can also reveal the role of water molecules in mediating interactions at the binding interface and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For purine derivatives, QSAR is a powerful tool for predicting the inhibitory potency of new analogs and guiding the design of more effective compounds. mdpi.comrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.govtandfonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. mdpi.comrsc.orgresearchgate.netnih.govnih.gov In these approaches, a set of structurally related compounds with known biological activities (e.g., IC₅₀ values) are aligned. Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule. Statistical methods, like Partial Least Squares (PLS), are used to build a model that correlates variations in these fields with changes in biological activity. researchgate.net

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green-colored region near a substituent, indicating that bulkier groups in that position would increase activity, while a yellow region would suggest that smaller groups are preferred. researchgate.netnih.gov These models have been successfully applied to various series of purine-based kinase inhibitors to rationalize their SAR and guide the synthesis of new, more potent inhibitors. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov The predictive power of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred). mdpi.comnih.govmdpi.comnih.govresearchgate.net

Table 3: Statistical Parameters of a Representative 3D-QSAR (CoMSIA) Model for Purine-Based Inhibitors

| Statistical Parameter | Value | Indication |

|---|---|---|

| q² (Cross-validated r²) | 0.808 | Good internal model robustness and predictability |

| r² (Non-cross-validated r²) | 0.980 | High degree of correlation between fields and activity |

| r²_pred (External validation) | 0.990 | Excellent predictive power for external test set |

| F-statistic | 214.108 | High statistical significance of the model |

| Standard Error of Estimate (SEE) | 0.246 | Low error in the predicted values |

Source: Data derived from a CoMSIA model for purine derivatives as CDK2 inhibitors. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for Purin 2 Ol, 6 Dimethylamino

Development of Novel Analytical Probes and Imaging Agents for Research Applications

The structural scaffold of Purin-2-ol, 6-dimethylamino- presents a viable platform for the design of novel analytical tools. The development of fluorescent purine (B94841) analogs is a burgeoning field, with applications in tracking nucleic acid dynamics and function. nih.govnih.govresearchgate.nettandfonline.com Conceptually, Purin-2-ol, 6-dimethylamino- could be chemically modified to incorporate fluorophores, creating probes to investigate biological systems.

One potential avenue is the development of environmentally sensitive probes. The fluorescence of such probes could change in response to their microenvironment, such as local pH, polarity, or binding to a target molecule. tandfonline.com This would allow for real-time monitoring of cellular processes and the characterization of specific biomolecular interactions.

Another application lies in the creation of biosensors. Purine derivatives are recognized by a multitude of enzymes and receptors, and this specificity can be harnessed to design electrochemical or fluorescent biosensors for detecting specific analytes. mdpi.comresearchgate.netresearchgate.net For instance, a biosensor incorporating Purin-2-ol, 6-dimethylamino- could be developed to measure the activity of enzymes involved in purine metabolism or to detect the presence of specific purinergic receptors.

Table 1: Potential Applications of Purin-2-ol, 6-dimethylamino- Based Analytical Probes

| Probe Type | Potential Application | Principle of Operation |

| Fluorescent Analog | Real-time tracking of RNA and DNA dynamics | Covalent attachment of a fluorophore to the purine scaffold, with fluorescence properties sensitive to the local environment. |

| Electrochemical Biosensor | Detection of specific enzymes or receptor binding | Immobilization on an electrode surface to detect changes in current or potential upon interaction with the target analyte. |

| Imaging Agent | In vivo visualization of purine-related pathways | Modification with imaging moieties (e.g., radioisotopes) for techniques like Positron Emission Tomography (PET). |

Exploration of New Mechanistic Paradigms and Biological Roles (Conceptual)

The vast biological activities of purine derivatives suggest that Purin-2-ol, 6-dimethylamino- could possess unexplored pharmacological properties. Purine analogs are known to act as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.neteurekaselect.com The specific substitutions on the purine ring of Purin-2-ol, 6-dimethylamino- (a hydroxyl group at position 2 and a dimethylamino group at position 6) could confer unique interactions with biological targets.

Conceptually, this compound could be investigated as a modulator of purinergic signaling. Purinergic receptors are involved in a wide array of physiological processes, and synthetic purines can act as agonists or antagonists at these receptors. mdpi.com Future research could explore the affinity and activity of Purin-2-ol, 6-dimethylamino- at various adenosine (B11128) and P2Y receptor subtypes.

Furthermore, its potential as an enzyme inhibitor is a significant area for exploration. Many enzymes in the purine salvage and de novo synthesis pathways are targets for therapeutic intervention. nih.gov Screening Purin-2-ol, 6-dimethylamino- against a panel of these enzymes could reveal novel inhibitory activities.

Table 2: Conceptual Biological Roles for Purin-2-ol, 6-dimethylamino-

| Potential Biological Role | Mechanistic Hypothesis | Therapeutic Area |

| Anticancer Agent | Inhibition of kinases or polymerases crucial for cancer cell proliferation. | Oncology |

| Antiviral Agent | Interference with viral replication enzymes like reverse transcriptase or polymerase. | Infectious Diseases |

| Neuromodulator | Interaction with purinergic receptors in the central nervous system. | Neurology |

| Immunomodulator | Modulation of immune cell signaling pathways involving purines. | Immunology |

Integration with Systems Biology and Multi-Omics Approaches in Preclinical Research

Understanding the full biological impact of a novel compound like Purin-2-ol, 6-dimethylamino- requires a holistic approach. Systems biology, coupled with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics), provides a powerful framework for elucidating the complex interactions of a compound within a biological system. frontiersin.orgnih.gov

In a preclinical research setting, cells or animal models could be treated with Purin-2-ol, 6-dimethylamino-, followed by multi-omics analysis to identify global changes in gene expression, protein levels, and metabolite profiles. This approach can help to identify the primary targets of the compound, as well as off-target effects and downstream signaling cascades.

For example, metabolomic studies could reveal alterations in purine metabolism and related pathways upon exposure to the compound. mdpi.com Transcriptomic and proteomic analyses could then identify the specific enzymes and regulatory proteins that are affected, providing a comprehensive picture of the compound's mechanism of action. This integrated approach can accelerate the identification of potential therapeutic applications and biomarkers of response. researchgate.netnih.gov

Challenges and Opportunities in Purine Derivative Research and Development

The field of purine derivative research, while mature, continues to present both challenges and opportunities. A significant challenge is achieving target selectivity. nih.gov Due to the ubiquitous nature of purine-binding proteins, designing derivatives that act on a specific target without causing off-target effects is a major hurdle. Overcoming this requires sophisticated structure-based drug design and a deep understanding of the structural nuances of different purine-binding sites.

Another challenge is the emergence of drug resistance, particularly in the context of anticancer and antimicrobial therapies. nih.gov Continuous innovation in the design of novel purine scaffolds is necessary to stay ahead of resistance mechanisms.

Despite these challenges, the opportunities are vast. The structural versatility of the purine ring allows for extensive chemical modification, offering the potential to generate a wide array of bioactive molecules. researchgate.net The growing understanding of the roles of purines in various diseases is continually revealing new therapeutic targets. nih.govmdpi.com Furthermore, advancements in synthetic chemistry and screening technologies are accelerating the discovery and development of new purine-based drugs and research tools. rsc.org The exploration of compounds like Purin-2-ol, 6-dimethylamino- contributes to this expanding landscape, with the potential to yield novel scientific insights and therapeutic innovations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-dimethylamino-purine derivatives, and how can purity be validated?

- Methodological Answer : The synthesis of 6-DMAP derivatives often involves glycosylation reactions, as demonstrated in the preparation of 6-dimethylamino-β-D-ribofuranosyl-purine derivatives via direct glycosylation . Key steps include protecting group strategies (e.g., acetyl or benzyl groups) and catalytic activation (e.g., Lewis acids). Purity validation requires HPLC coupled with UV detection (λ = 260–280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) further ensures molecular weight accuracy.

Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Contradictions in NMR or MS data can arise from residual solvents, tautomeric equilibria, or impurities. To resolve these:

- Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm connectivity.

- Use high-resolution MS (HRMS) to distinguish between isobaric species.

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

Systematic documentation of solvent effects and temperature-dependent NMR studies can clarify ambiguous signals .

Advanced Research Questions

Q. What experimental designs are recommended to study 6-DMAP's role in nucleotide analog synthesis?

- Methodological Answer : Design kinetic studies using radiolabeled precursors (e.g., ³H/¹⁴C) to track incorporation into nucleotide analogs. Employ enzymatic assays (e.g., with purine nucleoside phosphorylase) to evaluate substrate specificity. Pair these with X-ray crystallography or cryo-EM to resolve binding modes in enzyme-active sites. For mechanistic insights, isotopic labeling (e.g., ¹⁵N) combined with tandem MS can map metabolic pathways .

Q. How can researchers address contradictory bioactivity results in 6-DMAP derivatives across cell lines?

- Methodological Answer : Contradictions may stem from cell-specific metabolic activation or off-target effects. Solutions include:

- Dose-response profiling : Establish IC₅₀ curves across multiple cell lines (e.g., HEK293, HeLa).

- Metabolomic profiling : Use LC-MS/MS to quantify intracellular metabolite levels and identify prodrug activation pathways.

- CRISPR screening : Identify genetic modifiers of 6-DMAP sensitivity.

Control for variables like hypoxia or serum concentration, which influence nucleotide metabolism .

Q. What strategies validate the selectivity of 6-DMAP derivatives for purinergic receptors vs. kinase targets?

- Methodological Answer : Combine in vitro binding assays (e.g., SPR or ITC for affinity measurements) with functional assays (e.g., cAMP accumulation for GPCR activity). For kinase selectivity, use kinome-wide profiling platforms (e.g., KinomeScan). Computational docking (e.g., AutoDock Vina) predicts binding poses, while mutagenesis studies (e.g., alanine scanning) confirm critical residues .

Safety and Data Integrity

Q. What are the acute toxicity profiles of 6-DMAP, and how should labs mitigate exposure risks?

- Methodological Answer : Acute oral LD₅₀ values for structurally related purines (e.g., 1,3-dihydro-2H-purin-2-one) in rodents exceed 1,000 mg/kg, suggesting moderate toxicity . Mitigation strategies:

- Use fume hoods for synthesis and handling.

- Implement LC-MS-based environmental monitoring in lab spaces.

- Adopt glovebox techniques for air-sensitive derivatives.

Q. How can researchers ensure reproducibility in 6-DMAP studies amid batch-to-batch variability?

- Methodological Answer : Standardize synthesis protocols (e.g., fixed reaction times, temperature gradients) and document all deviations. Use orthogonal analytical methods (e.g., NMR + HPLC) for batch certification. Share raw data and spectra via repositories like Zenodo to enable cross-validation .

Data Presentation and Peer Review

Q. What criteria do peer reviewers prioritize in 6-DMAP-related manuscripts?

- Methodological Answer : Reviewers emphasize:

- Robustness : Statistical power (e.g., n ≥ 3 replicates) and error bars for biological assays.

- Transparency : Full spectral data in supplementary materials, including baseline-corrected NMR/MS.

- Contextualization : Compare findings to known purine analogs (e.g., adenine derivatives) and address mechanistic novelty .

Q. How should contradictory data be presented to satisfy publication standards?

- Methodological Answer : Disclose all conflicting results in a dedicated "Data Limitations" section. Provide alternative hypotheses (e.g., solvent polarity effects on reactivity) and propose follow-up experiments (e.g., variable-temperature NMR). Use meta-analysis tools (e.g., forest plots) to contextualize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.